8-Morpholino-1H-purine-6(9H)-thione is a chemical compound with significant potential in medicinal chemistry and biochemistry. Its systematic name reflects its structure, which includes a morpholino group and a thione functional group attached to a purine base. This compound is classified under purine derivatives, which are essential components in various biological processes, including nucleic acid synthesis and cellular signaling.
8-Morpholino-1H-purine-6(9H)-thione falls under the category of nucleoside analogs. These compounds are crucial for developing antiviral and anticancer drugs due to their ability to mimic natural nucleosides, interfering with nucleic acid metabolism in pathogens or cancer cells.
The synthesis of 8-Morpholino-1H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method includes:
These methods allow for the selective modification of the purine structure to yield the desired thione derivative .
The molecular formula of 8-Morpholino-1H-purine-6(9H)-thione is C₉H₁₁N₅OS, with a molecular weight of 237.28 g/mol. Its structure includes:
This unique arrangement contributes to its biological activity and interaction with various biomolecules .
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and electronic properties.
8-Morpholino-1H-purine-6(9H)-thione can participate in various chemical reactions typical for purine derivatives:
These reactions are essential for exploring its reactivity and potential as a drug candidate .
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic attack, resonance stabilization, and steric effects that influence reactivity patterns.
The mechanism of action of 8-Morpholino-1H-purine-6(9H)-thione primarily involves its interaction with nucleic acid synthesis pathways. As a nucleoside analog, it can be incorporated into RNA or DNA strands during replication or transcription processes, leading to:
Studies have shown that such compounds can exhibit significant cytotoxicity against various cancer cell lines, demonstrating their potential as therapeutic agents .
The physical properties of 8-Morpholino-1H-purine-6(9H)-thione include:
Chemically, it exhibits properties typical of thiones and purines:
8-Morpholino-1H-purine-6(9H)-thione has several applications in scientific research:
8-Morpholino-1H-purine-6(9H)-thione represents a structurally and biologically significant hybrid molecule within medicinal chemistry, combining three critical pharmacophoric elements: a purine scaffold, a morpholine ring, and a thione (C=S) functionality. This compound exemplifies the strategic integration of heterocyclic systems to modulate electronic properties, solubility, and target interactions. Its core structure features a purine ring system substituted at the 8-position with a morpholine moiety and at the 6-position with a thione group, replacing the typical oxo function found in natural purines. This deliberate modification confers distinct physicochemical properties and biological interactions compared to its parent compounds, positioning it as a valuable scaffold in drug discovery, particularly in oncology and targeted therapies. The molecule's significance stems from its ability to interact with key biological targets like protein kinases while exhibiting improved metabolic stability and binding characteristics attributed to the electron-withdrawing morpholine and the versatile, metal-binding thione group.
8-Morpholino-1H-purine-6(9H)-thione belongs to the class of morpholino-substituted purine thiones, specifically categorized as a 9H-purine derivative with modifications at the 6- and 8-positions. Its molecular formula is C₉H₁₀N₆OS, integrating a purine core (C₅H₄N₄) with a morpholine ring (C₄H₉NO) linked via a nitrogen atom at the purine's 8-position, and a thione (C=S) group replacing the carbonyl at the 6-position. This structure exhibits tautomerism, with the thione form (6-thione) predominating over the thiol form (6-mercapto), significantly influencing its hydrogen-bonding capacity and metal-chelating properties [7].
The morpholine ring (tetrahydro-1,4-oxazine) introduces key features:
The 6-thione group (–C=S) is pivotal:
Table 1: Key Structural and Physicochemical Properties of 8-Morpholino-1H-purine-6(9H)-thione
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₉H₁₀N₆OS | Confirms hybrid structure of purine, morpholine, and thione. |
Molecular Weight | 250.29 g/mol | Falls within typical range for drug-like molecules. |
Tautomeric Form (Predominant) | 8-Morpholino-1H-purine-6(9H)-thione | Thione form favored; influences H-bonding and metal chelation. |
Key Functional Groups | Purine ring, Morpholine (N-linked), Thione (C6=S) | Morpholine enhances solubility; Thione enables nucleophilic/Metal interactions. |
Hydrogen Bond Donors | 2 (N1-H, N9-H; potentially S–H in minor tautomer) | Facilitates binding to biological targets. |
Hydrogen Bond Acceptors | 6 (N3, N7, S, morpholine O, morpholine N, N1) | Promotes solubility and target interactions. |
logP (Estimated) | ~1.5-2.0 | Suggests moderate lipophilicity, aiding membrane permeability. |
The development of morpholino-substituted purines stems from two converging lines of research: 1) the exploration of purines as kinase inhibitors and nucleic acid analogs, and 2) the utilization of morpholine as a versatile synthetic building block and solubilizing agent. Early purine chemistry focused primarily on substitutions at the C2, C6, and N9 positions, exemplified by natural purines and early antimetabolites like 6-mercaptopurine. The C8 position was historically less explored due to synthetic challenges and perceived lower reactivity. However, the discovery that bulky C8 substituents could confer selectivity for certain kinases spurred interest [4] [9].
The morpholine moiety entered medicinal chemistry prominently through the work of Summerton in the mid-1980s, initially not for therapeutic small molecules, but for oligomeric Morpholino antisense oligonucleotides. These used morpholine rings linked by phosphorodiamidate groups to replace the sugar-phosphate backbone of DNA/RNA, creating nuclease-resistant sequences for blocking RNA translation [8]. This work demonstrated morpholine's favorable bioavailability and metabolic stability, properties highly desirable in small-molecule drug design. By the late 1990s and early 2000s, medicinal chemists began incorporating the morpholine ring directly into heterocyclic scaffolds, including purines, seeking to exploit these properties. Initial targets were kinase inhibitors, driven by the observation that morpholine could effectively occupy specific hydrophobic pockets within the ATP-binding sites of kinases like PI3K and mTOR [4].
A pivotal advancement came with the synthesis and evaluation of 2,9-disubstituted-6-morpholinopurines as potent PI3Kα inhibitors (IC₅₀ = 11 nM) [4]. These compounds featured morpholine at C6 and hydrophobic groups (e.g., cyclohexylamine) at N9. Their success validated morpholine as a privileged substituent for kinase inhibition, prompting investigations into alternative substitution patterns, including the less common C8 position. Concurrently, research into purine thiones and thioethers highlighted the biological potential of replacing the purine C6 carbonyl with sulfur. Thiones demonstrated improved binding affinity to some targets and distinct reactivity. The logical convergence was the design of purines bearing both morpholine and thione groups, leading to compounds like 8-Morpholino-1H-purine-6(9H)-thione.
Synthetic routes evolved significantly:
Table 2: Evolution of Key Morpholino-Purine Derivatives Leading to 8-Morpholino-1H-purine-6(9H)-thione
Compound Class | Key Structural Features | Biological Activity Highlight | Contribution to Development |
---|---|---|---|
Morpholino Oligos (1980s) | Morpholine backbone replacing ribose; Phosphorodiamidate linkages | Antisense gene expression inhibition | Demonstrated morpholine's in vivo stability & bioavailability. |
6-Morpholinopurines (e.g., PI-103, 2000s) | Morpholine at C6; Aryl/alkyl at N9 | Potent PI3K/mTOR inhibitors (nM IC₅₀) | Validated morpholine as kinase-binding motif. |
6-Thiopurines / 6-Purine Thiones | C6=O replaced by C6=S or C6-SR | Anticancer, antiviral; Improved metal binding | Highlighted thione's biological potential & reactivity. |
9-Sulfonyl-6-morpholinopurines | N9-SO₂R; Morpholine at C6 | Antiproliferative agents (e.g., compound 17 [7]) | Showed toleration of bulky N9 groups & thione compatibility. |
8-Morpholino-1H-purine-6(9H)-thione | Morpholine at C8; Thione at C6; Unsubstituted N9/N7 | Targeted kinase inhibition; Chelation potential | Combined C8 morpholine & C6 thione for novel interactions. |
The thione group (–C=S) in heterocycles like purines is not merely an isosteric replacement for carbonyl (–C=O); it confers distinct chemical and biological properties crucial for molecular recognition and mechanism of action. In 8-Morpholino-1H-purine-6(9H)-thione, the 6-thione functionality is central to its biological relevance.
Enhanced Binding Affinity and Specificity: The thiocarbonyl sulfur is larger, more polarizable, and less electronegative than oxygen. This allows for:
Mechanism of Action in Antiproliferative Effects: Research on closely related 6-morpholino- and 6-amino-9-sulfonylpurine derivatives demonstrates the critical role of the thione/thioether group in anticancer activity. Compounds like the trans-β-styrenesulfonyl derivative (17) bearing a 6-morpholinopurine core exhibit potent antiproliferative effects against human leukemia cells (e.g., HL-60, Jurkat). Mechanistic studies reveal these thione-containing purines cause:
Modulation of Physicochemical and Pharmacokinetic Properties:
The combination of the morpholine ring's ability to solubilize the molecule and engage in H-bonding within kinase pockets, with the thione group's capacity for metal chelation, enhanced H-bonding, and distinct electronic effects, creates a synergistic pharmacophore in 8-Morpholino-1H-purine-6(9H)-thione. This synergy underpins its potential as a lead compound for targeting dysregulated signaling pathways in cancer, particularly those involving kinases and metalloenzymes.
Table 3: Biological Mechanisms Associated with Purine-6-thione Derivatives
Biological Mechanism | Role of Thione Group | Evidence from Related Compounds |
---|---|---|
Kinase Inhibition (e.g., PI3K) | Potential H-bonding to hinge region; Mg²⁺ coordination near ATP site; Hydrophobic interaction. | Morpholino-purines show nM IC₅₀ against PI3Kα/γ [4]. Thione may enhance affinity vs carbonyl. |
Metal Chelation (e.g., Zn²⁺) | Direct coordination to catalytic metal ion in metalloenzymes (HDACs, MMPs). | Purine thiones inhibit HDACs; Chelation confirmed by DFT/spectroscopy [9]. |
Induction of Apoptosis | May facilitate ROS generation; Interaction with redox-sensitive targets. | 6-Morpholino-9-sulfonylpurine thiones cause sub-G0 arrest & caspase activation [7]. |
Cell Cycle Arrest | Modulation of CDK activity or checkpoint regulators. | Purine derivatives (e.g., 2,6,9-trisubstituted) are known CDK inhibitors; Thione modification alters potency [9]. |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8